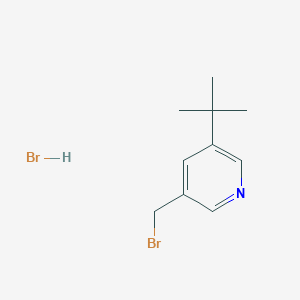

3-(Bromomethyl)-5-tert-butylpyridine hydrobromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Bromomethyl)-5-tert-butylpyridine hydrobromide is a halogenated heterocyclic building block . It may be used in the preparation of ether ligands .

Synthesis Analysis

The synthesis of 3-(Bromomethyl)-5-tert-butylpyridine hydrobromide has been reported in a paper by Zhang, W. J.; Luo, Y.; Zhang, Y. M . The paper discusses the synthesis of rupatadine, which involves the use of this compound.Molecular Structure Analysis

The molecular formula of 3-(Bromomethyl)-5-tert-butylpyridine hydrobromide is C6H6BrN·HBr, and its molecular weight is 252.94 . The physical state of the compound at 20 degrees Celsius is solid .Chemical Reactions Analysis

The compound is used as a key intermediate in the synthesis of rupatadine . It has been reported that pyrazolopyrimidine derivatives substituted by a reaction with this compound show an increased activity against cancer and other diseases related to the dysregulation of cMet kinases .Physical And Chemical Properties Analysis

The compound is a white to almost white powder or crystal . It has a melting point range of 150-155 °C .科学的研究の応用

Synthesis and Intermediate Applications

3-(Bromomethyl)-5-tert-butylpyridine hydrobromide serves as a key intermediate in the synthesis of various chemical compounds. Its application ranges from the synthesis of complex molecules to the development of novel materials. For instance, an efficient synthesis method for 5-Methyl-3-(bromomethyl)pyridine hydrobromide, which is closely related to the compound , was reported to be simple, efficient, and environmentally friendly, highlighting its importance in chemical synthesis processes (Jianyu Guo, Yan Lu, & J. Wang, 2015).

Material Science and Polymer Chemistry

In material science and polymer chemistry, derivatives of 3-(Bromomethyl)-5-tert-butylpyridine hydrobromide have been utilized to create hyperbranched polyelectrolytes. A study on the poly(N-alkylation) of monomers derived from 3,5-bis(bromomethyl)pyridine hydrobromide yielded new hyperbranched polyelectrolytes. This process was monitored using NMR spectroscopy, demonstrating the compound's role in developing materials with potential applications in various fields, including electronics and pharmaceuticals (Sophie Monmoton, H. Lefebvre, & A. Fradet, 2008).

Environmental Applications

An innovative application of 3-(Bromomethyl)-5-tert-butylpyridine hydrobromide derivatives in environmental science includes the development of task-specific ionic liquids for CO2 capture. By reacting 1-butyl imidazole with 3-bromopropylamine hydrobromide and following specific procedures, a new ionic liquid was synthesized. This liquid demonstrated the ability to reversibly sequester CO2, showcasing the potential of 3-(Bromomethyl)-5-tert-butylpyridine hydrobromide derivatives in addressing environmental challenges such as carbon capture and storage (Eleanor D. Bates, Rebecca Mayton, Ioanna Ntai, & James H. Davis, 2002).

作用機序

Safety and Hazards

特性

IUPAC Name |

3-(bromomethyl)-5-tert-butylpyridine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN.BrH/c1-10(2,3)9-4-8(5-11)6-12-7-9;/h4,6-7H,5H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUAPSKWICMVVAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=CC(=C1)CBr.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Br2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bromomethyl)-5-tert-butylpyridine hydrobromide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cis-Benzyl 2-(Bromomethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate](/img/structure/B2606420.png)

![(E)-[(2-methoxyphenyl)methylidene]amino 4-nitrobenzoate](/img/structure/B2606427.png)

![(3,3'-Difluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane)](/img/structure/B2606428.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide](/img/structure/B2606431.png)

![Methyl 6-ethyl-4-[(3-ethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2606432.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-phenylbutanamido)benzofuran-2-carboxamide](/img/structure/B2606434.png)

![[5-(2-Methoxy-4-nitrophenyl)furan-2-yl]methanol](/img/structure/B2606438.png)

![methyl (2E)-3-[(2-aminophenyl)amino]-2-(phenylformamido)prop-2-enoate](/img/structure/B2606443.png)